2-(Benzo[b]thiophen-2-yl)ethanamine
Overview
Description
Synthesis Analysis
Synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives involves multiple approaches. A practical one-pot synthesis method has been developed for benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes, demonstrating an efficient synthesis route involving Pd-catalyzed C-S bond formation followed by heterocyclization reaction (Guilarte et al., 2011). Additionally, a synthetic route reported for 2-(thiophen-2-yl)ethanamine showcases a Knoevenagel-Doebner condensation followed by amination, copper catalyzed reduction, and Hoffman rearrangement, highlighting a methodological approach to obtaining the compound (Wei Yun-yang, 2007).
Molecular Structure Analysis
The molecular structure of 2-(Benzo[b]thiophen-2-yl)ethanamine derivatives has been characterized using various techniques. For instance, crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane have been described, providing insights into their conformation and comparative analysis with analogues (Katzsch et al., 2016). Furthermore, crystal structure analysis revealed the unexpected isolation of 2,2'-bi[benzo[b]thiophene], a dimer of the benzo[b]thiophene, providing an interesting case study on the rigidity and planarity of these molecules (Cheung et al., 2014).
Chemical Reactions and Properties
2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives exhibit a range of chemical reactions and properties. A study on the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes showcases the compound's versatility in forming highly substituted sulfur heterocycles (Yue et al., 2002). Furthermore, the synthesis and optical properties of 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore indicate promising optical properties and applications in fluorescence emission (Schmidt et al., 2009).
Physical Properties Analysis
The physical properties of 2-(Benzo[b]thiophen-2-yl)ethanamine derivatives are crucial for their application and function. The thermally irreversible photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which undergo reversible photocyclization, demonstrate the compound's stability and photochromic performance over extensive cycles (Uchida et al., 1990).
Chemical Properties Analysis
2-(Benzo[b]thiophen-2-yl)ethanamine derivatives' chemical properties are defined by their reactivity and potential for synthesis of novel compounds. Efficient access to 2-aryl-3-substituted benzo[b]thiophenes through aromatic nucleophilic substitution reaction and Heck-type coupling offers insights into the compound's reactivity and the synthesis of derivatives with significant yields (David et al., 2005).
Scientific Research Applications
Carcinogenicity and Toxicity Evaluation
Thiophene analogues, including compounds structurally related to 2-(Benzo[b]thiophen-2-yl)ethanamine, have been synthesized and evaluated for potential carcinogenicity. These evaluations were conducted using in vitro assays, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).
Environmental Behavior and Biodegradation
Research on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum and other fossil fuel products reveals the environmental behavior of thiophene derivatives. These studies focus on the types of organosulfur compounds, including benzothiophenes, found in petroleum and their biodegradation processes, indicating the significance of these compounds in environmental chemistry (Kropp & Fedorak, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDPBZCQSWJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[b]thiophen-2-yl)ethanamine | |
CAS RN |
126312-03-6 | |
Record name | 2-(1-benzothiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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